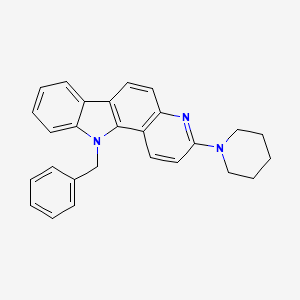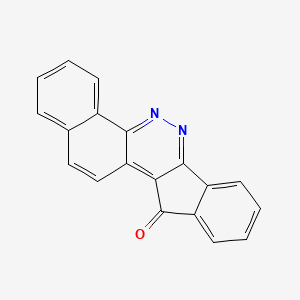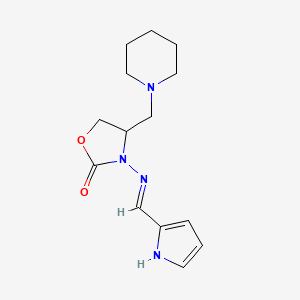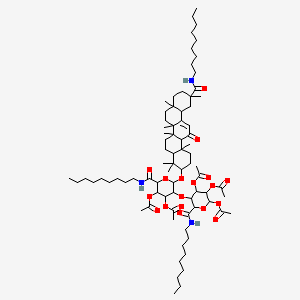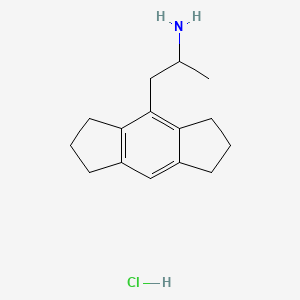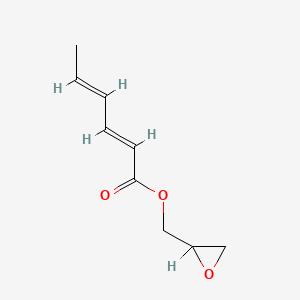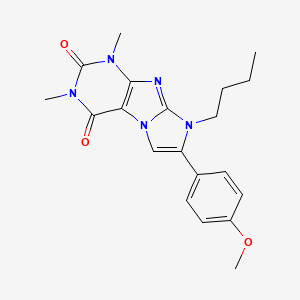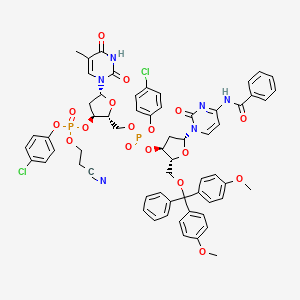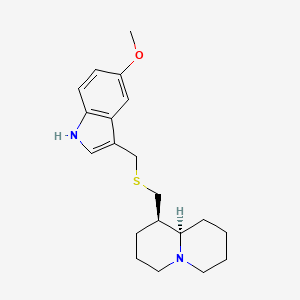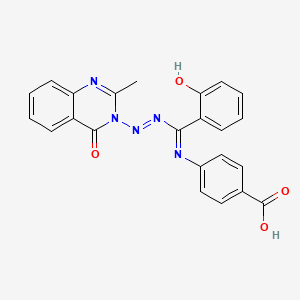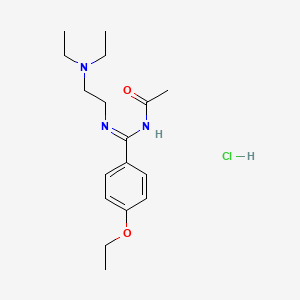
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylaminoethyl group, and an ethoxyphenyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with N,N-diethyl-1,2-diaminoethane to form an intermediate Schiff base. This intermediate is then reacted with acetamide under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and other chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(diethylamino)ethyl)benzamide
- N-(2-(diethylamino)ethyl)acrylamide
- N-(2-(diethylamino)ethyl)prop-2-enamide
Uniqueness
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
143827-55-8 |
|---|---|
Molecular Formula |
C17H28ClN3O2 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
N-[N-[2-(diethylamino)ethyl]-C-(4-ethoxyphenyl)carbonimidoyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-5-20(6-2)13-12-18-17(19-14(4)21)15-8-10-16(11-9-15)22-7-3;/h8-11H,5-7,12-13H2,1-4H3,(H,18,19,21);1H |
InChI Key |
WVBVUWAYEQCMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)NC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


